AMPD2 inhibitor 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AMPD2 inhibitor 1 is a compound that inhibits the activity of adenosine monophosphate deaminase 2 (AMPD2). This enzyme plays a crucial role in the regulation of cellular energy homeostasis by converting adenosine monophosphate to inosine monophosphate. This compound is used in scientific research to study various cravings, such as sugar, salt, and umami, as well as addictions to substances like tobacco, nicotine, and alcohol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AMPD2 inhibitor 1 involves several steps, starting from commercially available starting materials. The key steps include the formation of a quinoxaline ring system and subsequent functionalization to introduce the necessary substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and product purification. The final product is obtained as a solid, which is then formulated for various research applications .
Chemical Reactions Analysis
Types of Reactions
AMPD2 inhibitor 1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: Substitution reactions are used to introduce different substituents onto the quinoxaline ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents such as dimethyl sulfoxide or acetonitrile, under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various derivatives of this compound, which are used to study the structure-activity relationship and optimize the compound’s inhibitory activity .
Scientific Research Applications
AMPD2 inhibitor 1 has a wide range of scientific research applications, including:
Chemistry: Used to study the enzyme kinetics and inhibition mechanisms of AMPD2.
Biology: Helps in understanding the role of AMPD2 in cellular energy homeostasis and metabolic pathways.
Medicine: Investigated for its potential therapeutic applications in treating metabolic disorders and addictions.
Industry: Used in the development of new drugs and therapeutic agents targeting AMPD2
Mechanism of Action
AMPD2 inhibitor 1 exerts its effects by binding to the active site of adenosine monophosphate deaminase 2, preventing the conversion of adenosine monophosphate to inosine monophosphate. This inhibition leads to an increase in intracellular adenosine monophosphate levels, which can activate AMP-activated protein kinase and other downstream signaling pathways involved in energy homeostasis .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamide: Another AMPD2 inhibitor with a similar mechanism of action.
AMPD1 inhibitors: Compounds that inhibit the muscle-specific isoform of adenosine monophosphate deaminase
Uniqueness
AMPD2 inhibitor 1 is unique due to its high selectivity for adenosine monophosphate deaminase 2 and its ability to induce allosteric modulation, causing conformational changes in the enzyme that prevent substrate binding. This unique mechanism of action makes it a valuable tool for studying the physiological functions of AMPD2 and developing new therapeutic agents .
Properties
Molecular Formula |
C25H22N2O2 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
6-[4-[[[(1R)-1-naphthalen-1-ylethyl]amino]methyl]phenyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C25H22N2O2/c1-17(22-8-4-6-19-5-2-3-7-23(19)22)26-15-18-9-11-20(12-10-18)24-14-13-21(16-27-24)25(28)29/h2-14,16-17,26H,15H2,1H3,(H,28,29)/t17-/m1/s1 |
InChI Key |
YZNXMOIDDMETFM-QGZVFWFLSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)NCC3=CC=C(C=C3)C4=NC=C(C=C4)C(=O)O |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCC3=CC=C(C=C3)C4=NC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.